![molecular formula C22H21N3O B4061507 2-(benzylamino)-7-(4-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4061507.png)
2-(benzylamino)-7-(4-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone
Overview
Description
The compound “2-(benzylamino)-7-(4-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone” is a complex organic molecule. It contains a quinazolinone core, which is a type of heterocyclic compound . The benzylamino and 4-methylphenyl groups are substituents on the quinazolinone core .
Molecular Structure Analysis
The molecular structure of this compound would be based on the quinazolinone core with the benzylamino and 4-methylphenyl groups attached at the 2 and 7 positions, respectively .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the benzyl group could potentially undergo oxidation and reduction reactions . The quinazolinone core could also participate in various reactions .Scientific Research Applications
Antitumor Activity and Molecular Insights 2-(benzylamino)-7-(4-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone and its analogs have been studied for their potential antitumor properties. Research shows that specific derivatives, such as 2-thieno-4(3H)-quinazolinone analogs, exhibit significant antitumor activity. These compounds have been evaluated using various cancer cell lines, demonstrating promising GI(50) values, which indicate their potential as antitumor agents. Molecular modeling and QSAR techniques have furthered understanding of the pharmacophoric requirements for these quinazolinone derivatives, suggesting their utility as templates for developing more potent antitumor agents (Al-Obaid et al., 2009).
Antimalarial and Antibacterial Properties Derivatives of 2-(benzylamino)-7-(4-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone have also shown potent antimalarial and antibacterial properties. One study involving a series of 6-[(arylamino)methyl]-2,4-quinazolinediamines, including analogs of the compound of interest, demonstrated significant antimalarial and antibacterial activities. These findings indicate the potential for these compounds in treating infectious diseases, showcasing their broad spectrum of biological effects (Elslager et al., 1983).
Antiviral and Antimicrobial Activities Research on 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives has revealed moderate to good antiviral activities against various viral infections. Specifically, compound III-31 has been identified for its antiviral activity through induction of up-regulation of defensive enzymes, providing insights into potential antiviral therapeutic strategies (Gao et al., 2007). Additionally, some new 4(3H)quinazolin-4-one derivatives have exhibited antibacterial activity, further highlighting the versatility of these compounds in combating microbial infections (Azab et al., 2009).
Cardiotonic and Vasorelaxant Effects A specific study on optically active 6-(4-(benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (KF15232) derivatives has shown potent cardiotonic activity and myofibrillar Ca(2+)-sensitizing effect, suggesting potential for the treatment of congestive heart failure. These compounds have demonstrated significant cardiotonic effects and vasorelaxant effects in animal models, indicating their therapeutic potential in cardiovascular diseases (Nomoto et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(benzylamino)-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-15-7-9-17(10-8-15)18-11-20-19(21(26)12-18)14-24-22(25-20)23-13-16-5-3-2-4-6-16/h2-10,14,18H,11-13H2,1H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMFVZAPCIARRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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